molecular formula C11H12O2 B8510814 2-(1-Benzofuran-3-yl)-1-propanol

2-(1-Benzofuran-3-yl)-1-propanol

Cat. No.: B8510814
M. Wt: 176.21 g/mol
InChI Key: QTPQGNQNYRLMKK-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-3-yl)-1-propanol is a benzofuran-derived secondary alcohol with the molecular formula C₁₁H₁₂O₂. The compound features a benzofuran ring system (a fused benzene and furan heterocycle) attached to a three-carbon chain terminating in a hydroxyl group.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1-benzofuran-3-yl)propan-1-ol

InChI

InChI=1S/C11H12O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,12H,6H2,1H3

InChI Key

QTPQGNQNYRLMKK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=COC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Analogous Compounds

Benzofuran Derivatives with Varied Substituents

  • 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate (C₁₇H₁₆O₄S): This tosylate ester derivative (CAS 26278-25-1) shares the benzofuran-3-yl moiety but replaces the propanol hydroxyl group with a sulfonate ester. The tosylate group enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the propanol’s hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification) .
  • 3-(1-Benzofuran-2-yl)-5-substituted aryl-1,2-oxazole :
    These compounds () incorporate an oxazole ring, introducing additional nitrogen-based polarity and aromaticity. The oxazole enhances antioxidant and antibacterial activities compared to simpler alcohols, as demonstrated by nitric oxide scavenging assays (EC₅₀ values comparable to ascorbic acid) .

Propanol Derivatives with Aromatic Substituents

  • 1-(4-Methylphenyl)-1-propanol (C₁₀H₁₄O): This non-benzofuran propanol derivative () lacks the fused heterocycle, resulting in lower molecular weight and reduced aromatic stacking interactions. Such structural simplicity may correlate with lower melting points and altered solubility compared to benzofuran-containing analogs .
  • Syn-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol: A patented non-racemic propanol derivative () highlights the pharmacological importance of stereochemistry. Enantiomeric purity in such compounds often dictates binding affinity to biological targets, suggesting similar considerations for 2-(1-benzofuran-3-yl)-1-propanol if chiral .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from related compounds:

  • Melting Points: Benzofuran derivatives like 1-(1-benzofuran-5-yl)-2-bromo-1-ethanone (CAS 844891-02-7) exhibit higher melting points (77–79°C, ) due to aromatic stacking, suggesting similar trends for the propanol analog.
  • Solubility: The hydroxyl group in propanol derivatives improves water solubility compared to esters (e.g., 3-phenylpropyl benzoate, ), which are more lipophilic .

Data Tables

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Key Functional Groups Biological Activity Source
This compound C₁₁H₁₂O₂ Benzofuran, secondary alcohol Hypothesized antioxidant -
2-(1-Benzofuran-3-yl)ethyl tosylate C₁₇H₁₆O₄S Benzofuran, sulfonate ester Synthetic intermediate
3-(1-Benzofuran-2-yl)-5-aryl-1,2-oxazole C₁₄H₁₀N₂O₂ Benzofuran, oxazole Antioxidant, antibacterial

Table 2: Physicochemical Properties of Related Compounds

Compound Name Melting Point (°C) Solubility (Polarity) Key Inference
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone 77–79 Moderate (polar) High aromatic stacking
3-Phenylpropyl benzoate Not reported Low (nonpolar) Lipophilic ester

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